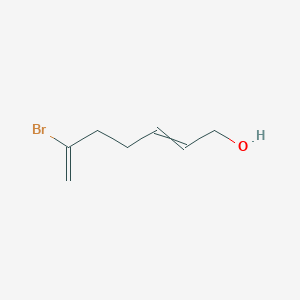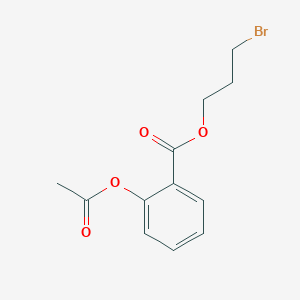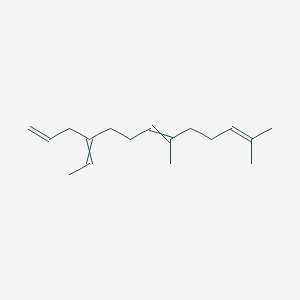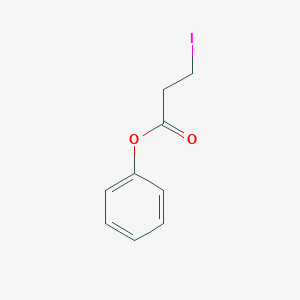methanone CAS No. 204450-51-1](/img/structure/B14264271.png)
[(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-yl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone is a complex organic compound that features a naphthalene ring, an oxirane (epoxide) ring, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone typically involves the reaction of naphthalene derivatives with epoxide precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by an epoxidation reaction to form the oxirane ring. The reaction conditions often require a catalyst, such as a transition metal complex, and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving epoxides.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, leading to changes in their activity. This reactivity is exploited in various applications, including drug development and biochemical research.
Vergleich Mit ähnlichen Verbindungen
(2R,3S)-3-(Naphthalen-1-yl)oxiran-2-ylmethanone can be compared with other epoxide-containing compounds, such as:
Styrene oxide: Similar in structure but lacks the naphthalene ring.
Epichlorohydrin: Contains an epoxide ring but has different substituents.
Naphthalene-1,2-epoxide: Similar naphthalene structure but lacks the phenyl group.
Eigenschaften
CAS-Nummer |
204450-51-1 |
|---|---|
Molekularformel |
C19H14O2 |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
[(2R,3S)-3-naphthalen-1-yloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C19H14O2/c20-17(14-8-2-1-3-9-14)19-18(21-19)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18-19H/t18-,19-/m0/s1 |
InChI-Schlüssel |
JCEIOPSDKPXYSH-OALUTQOASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)[C@H]2[C@@H](O2)C3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


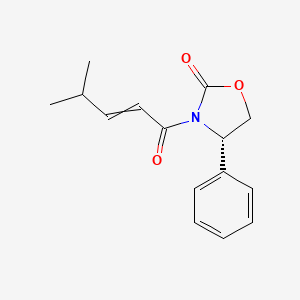
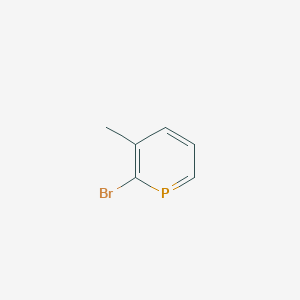
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
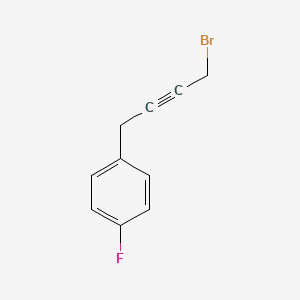
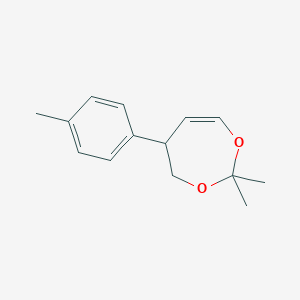
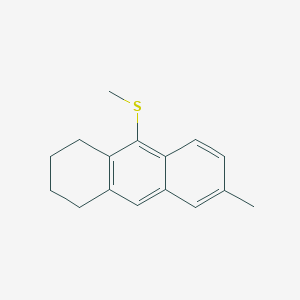
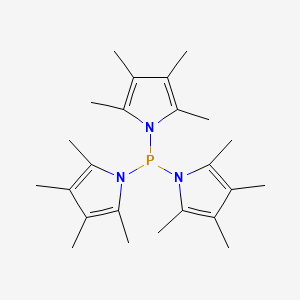
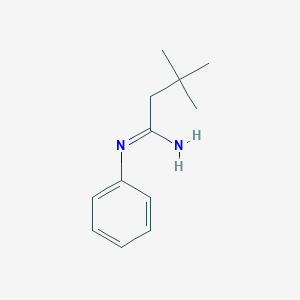
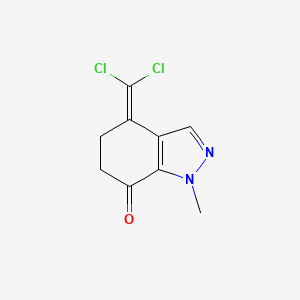
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
